molecular formula C14H13ClO2 B1421815 2-(2-Naphthyloxy)butanoyl chloride CAS No. 65291-29-4

2-(2-Naphthyloxy)butanoyl chloride

Cat. No. B1421815
CAS RN: 65291-29-4
M. Wt: 248.7 g/mol
InChI Key: OPEWCTKDPYRJQF-UHFFFAOYSA-N
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Description

2-(2-Naphthyloxy)butanoyl chloride, often abbreviated as NBAC, is a chemical compound that belongs to the family of acyl chlorides. It has a molecular formula of C14H13ClO2 and a molecular weight of 248.71 .


Molecular Structure Analysis

The molecular structure of NBAC is defined by its molecular formula, C14H13ClO2 . Unfortunately, the specific structural details or the 3D molecular structure are not provided in the available sources.


Physical And Chemical Properties Analysis

NBAC has a molecular weight of 248.71 . The compound is colorless to pale yellow in appearance. Other physical and chemical properties such as melting point, boiling point, density, and solubility are not provided in the available sources.

Scientific Research Applications

Antioxidant Development in Petroleum Products

A study focused on developing antioxidants similar to those used in petroleum products from hydrogenated cardanol, extracted from cashew nut shell liquid. The process involved alkylation with tert-butyl chloride, resulting in compounds like 2,4,6-tri-t-butyl-pentadecylphenol, which showed promising efficiency in oxidative stabilization of cracked naphtha samples, more so than the commercial additives used at the time (Dantas et al., 2003).

Synthesis of Beta-Adrenergic Blocking Agents

Another study reported the improvement in the preparation of racemic 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in synthesizing beta-adrenergic blocking agents like propranolol and nadoxolol. This involved the stereoselective hydrolysis of its acyl derivatives using whole cell preparations containing enzymes from native sources (Kapoor et al., 2003).

Development of Low Dielectric Materials

A novel, thermally stable, low dielectric poly[4,4′-bis(1-naphthyloxy)tetraphenylmethane] was synthesized using 4,4′-dihydroxytetraphenylmethane and 1-bromonaphthalene. This polymer exhibited high thermal stability and low dielectric constants, making it potentially useful in electronic applications (Tsuchiya & Ueda, 2006).

Aerobic Oxidation in Ionic Liquids

A study demonstrated the aerobic oxidation of phenols to quinones using copper(II) chloride as a catalyst in an ionic liquid, presenting a new alternative for the oxidation process. This method was also applicable to the oxidation of 2-methyl-1-naphthol to 2-methyl-1,4-naphthoquinone, showing its versatility in different oxidative reactions (Sun, Li, & Sundermeyer, 2005).

Catalytic Effects in Electrochemical Reactions

Research on transition metal(II)-N,N′-bis(naphthaldehyde)diimines showed their catalytic activities in the electrochemical reduction of thionyl chloride. This study highlighted the importance of catalysts in enhancing cell performance in terms of both thermodynamic and kinetic parameters (Choi et al., 2000).

Safety And Hazards

NBAC is intended for research use only and is not intended for diagnostic or therapeutic use . Specific safety data and hazards associated with NBAC are not provided in the available sources.

properties

IUPAC Name

2-naphthalen-2-yloxybutanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO2/c1-2-13(14(15)16)17-12-8-7-10-5-3-4-6-11(10)9-12/h3-9,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPEWCTKDPYRJQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)Cl)OC1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Naphthyloxy)butanoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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